Trichloro[4-(perfluorooctyl)phenyl]silane
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Overview
Description
Perfluorooctylphenyltrichlorosilane: is a synthetic organofluorine compound characterized by its unique chemical structure, which includes a perfluorinated octyl chain attached to a phenyl group and a trichlorosilane moiety. This compound is part of the broader class of perfluorinated compounds, known for their exceptional chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of perfluorooctylphenyltrichlorosilane typically involves the reaction of perfluorooctyl iodide with phenyltrichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process can be summarized as follows:
Reactants: Perfluorooctyl iodide and phenyltrichlorosilane.
Catalyst: Often a transition metal catalyst such as palladium.
Conditions: Anhydrous environment, typically under inert gas (e.g., nitrogen or argon) to avoid moisture.
Industrial Production Methods: : In industrial settings, the production of perfluorooctylphenyltrichlorosilane may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Perfluorooctylphenyltrichlorosilane can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The trichlorosilane moiety can be reduced to form silane derivatives.
Substitution: The trichlorosilane group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like methanol (CH₃OH) or ammonia (NH₃) can be employed under mild conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Silane derivatives.
Substitution: Alkoxysilanes or aminosilanes
Scientific Research Applications
Chemistry: : Perfluorooctylphenyltrichlorosilane is used as a precursor in the synthesis of various fluorinated compounds. Its unique structure makes it valuable in the development of materials with hydrophobic and oleophobic properties .
Biology and Medicine: : In biological research, this compound is utilized in the modification of surfaces to create non-stick, biocompatible coatings. These coatings are essential in medical devices and implants to prevent biofouling and enhance biocompatibility .
Industry: : Industrially, perfluorooctylphenyltrichlorosilane is employed in the production of specialty coatings and sealants. Its resistance to chemicals and environmental degradation makes it ideal for use in harsh environments .
Mechanism of Action
The mechanism of action of perfluorooctylphenyltrichlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This reaction imparts hydrophobic and oleophobic properties to the treated surfaces. Additionally, the perfluorinated chain provides exceptional chemical resistance and low surface energy, contributing to the compound’s non-stick characteristics .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Known for its use in firefighting foams and stain repellents.
Perfluorooctanoic acid (PFOA): Commonly used in the production of non-stick cookware.
Perfluoropolyether (PFPE): Utilized in lubricants and greases for its thermal stability and low volatility
Uniqueness: : Perfluorooctylphenyltrichlorosilane stands out due to its combination of a perfluorinated chain and a reactive trichlorosilane group. This dual functionality allows it to be used in a wider range of applications compared to other perfluorinated compounds, which may lack the reactive silane moiety .
Properties
CAS No. |
753025-21-7 |
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Molecular Formula |
C14H4Cl3F17Si |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
trichloro-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]silane |
InChI |
InChI=1S/C14H4Cl3F17Si/c15-35(16,17)6-3-1-5(2-4-6)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)34/h1-4H |
InChI Key |
UAEYHUAYUMSDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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